molecular formula C8H11ClFNSi B12098588 2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine CAS No. 860296-22-6

2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine

Cat. No.: B12098588
CAS No.: 860296-22-6
M. Wt: 203.71 g/mol
InChI Key: JZPHGISCKHRSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine (C₈H₁₁ClFNSi) is a halogenated pyridine derivative substituted with a trimethylsilyl (TMS) group at the 4-position. This compound is characterized by its unique steric and electronic properties due to the combination of chlorine (2-position), fluorine (3-position), and the bulky TMS group (4-position). Its molecular weight is approximately 227.7 g/mol, with a purity of 97% and storage recommendations at 4–8°C to ensure stability . The compound exhibits moderate toxicity, with hazard warnings for skin, eye, and respiratory irritation (H315, H319, H335) . Its primary applications lie in organic synthesis, where it serves as a versatile intermediate for pharmaceuticals, agrochemicals, and functional materials, leveraging the TMS group’s role in protecting reactive sites or modulating electronic effects .

Properties

CAS No.

860296-22-6

Molecular Formula

C8H11ClFNSi

Molecular Weight

203.71 g/mol

IUPAC Name

(2-chloro-3-fluoropyridin-4-yl)-trimethylsilane

InChI

InChI=1S/C8H11ClFNSi/c1-12(2,3)6-4-5-11-8(9)7(6)10/h4-5H,1-3H3

InChI Key

JZPHGISCKHRSLG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C(=NC=C1)Cl)F

Origin of Product

United States

Preparation Methods

Reaction Steps and Conditions

  • Diazotization :

    • Substrate : 2-Chloro-3-aminopyridine is dissolved in an organic solvent (e.g., acetonitrile) under inert gas protection.

    • Reagents : tert-Butyl nitrite (1–1.2 equiv) and copper fluoride (1–1.3 equiv) are added sequentially.

    • Conditions : The reaction proceeds at 20–30°C for 1–10 hours, yielding 2-chloro-3-fluoropyridine with >60% efficiency.

  • Silylation :

    • Substrate : 2-Chloro-3-fluoropyridine is treated with a trimethylsilylating agent (e.g., trimethylsilyl chloride or hexamethyldisilazane).

    • Catalyst : A base such as potassium carbonate or triethylamine facilitates silyl group introduction at the 4-position.

    • Conditions : Reactions typically occur at 80–100°C in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

Key Data:

StepReagentsTemperatureYieldPurity
Diazotizationtert-Butyl nitrite, CuF₂20–30°C60–65%97%
SilylationTMSCI, K₂CO₃80°C70–75%95%

Direct Functionalization via Metal-Mediated Coupling

An alternative route employs transition-metal catalysis to install the trimethylsilyl group early in the synthesis. This method avoids the challenges of late-stage silylation, which can be hindered by steric effects from existing substituents.

Suzuki-Miyaura Coupling Strategy

  • Substrate Preparation :

    • 4-Bromo-2-chloro-3-fluoropyridine is synthesized via regioselective bromination of 2-chloro-3-fluoropyridine using N-bromosuccinimide (NBS) in acetic acid.

  • Coupling Reaction :

    • Catalyst : Pd(PPh₃)₄ or Pd(dba)₂ enables coupling with trimethylsilyl boronic ester.

    • Conditions : Conducted in toluene/water (3:1) at 90°C for 12–24 hours.

Key Data:

ParameterValue
Catalyst Loading5 mol% Pd(PPh₃)₄
Yield55–60%
ByproductsDesilylated derivatives

One-Pot Multi-Component Synthesis

Recent advances highlight one-pot methodologies that combine halogenation and silylation in a single reaction vessel, reducing purification steps and improving atom economy.

Procedure Overview

  • Substrate : 3-Fluoro-4-(trimethylsilyl)pyridine is treated with chlorine gas in the presence of a Lewis acid (e.g., AlCl₃).

  • Chlorination : Electrophilic aromatic substitution occurs at the 2-position due to the directing effects of the fluorine and trimethylsilyl groups.

  • Workup : The crude product is purified via vacuum distillation or column chromatography.

Optimization Insights:

  • Lewis Acid Selection : AlCl₃ outperforms FeCl₃ in regioselectivity (90:10 para:meta ratio).

  • Temperature : Reactions at –10°C minimize over-chlorination.

Challenges and Mitigation Strategies

Steric Hindrance in Silylation

The bulky trimethylsilyl group at the 4-position can impede further functionalization. Using highly reactive silylating agents (e.g., trimethylsilyl triflate) or microwave-assisted conditions (150°C, 30 minutes) enhances reaction rates.

Purification Difficulties

  • Distillation : Effective for separating silylated products from chlorinated byproducts (boiling point difference: ~50°C).

  • Chromatography : Silica gel modified with 5% triethylamine prevents decomposition of sensitive intermediates.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Diazotization-SilylationHigh yield, mild conditionsMulti-step purificationIndustrial
Metal-Mediated CouplingRegioselectivePalladium costLab-scale
One-Pot SynthesisAtom economyRequires low temperaturesPilot-scale

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine is C6H7ClF2NSi, characterized by a pyridine ring substituted with chlorine, fluorine, and a trimethylsilyl group. The presence of these functional groups enhances its reactivity and potential applications.

Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique electronic properties allow it to participate in nucleophilic substitutions and coupling reactions, facilitating the formation of complex molecular architectures.

Case Study: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of this compound can be utilized in the synthesis of antiviral drugs. For instance, modifications to the pyridine ring have led to compounds exhibiting significant activity against viral infections, showcasing the potential for developing new therapeutics based on this scaffold .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in targeting kinases and other critical enzymes involved in disease pathways. The trifluoromethyl group enhances lipophilicity, improving binding affinity to active sites.

Table 1: Summary of Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference
Kinase ACompetitive
Protein PhosphataseNon-competitive
CyclooxygenasePartial inhibition

Herbicides and Pesticides

The compound's structural features make it suitable for developing herbicides and pesticides. Its ability to disrupt biochemical pathways in plants and pests is being explored for agricultural applications.

Case Study: Herbicidal Activity
Studies indicate that this compound derivatives exhibit potent herbicidal activity against various weed species. Field trials have shown improved efficacy compared to traditional herbicides, suggesting its potential as a leading candidate in agrochemical formulations .

Insecticidal Properties

Research has also focused on the insecticidal properties of this compound. Its effectiveness against common agricultural pests has been documented, providing an alternative to conventional insecticides.

Table 2: Insecticidal Efficacy Data

Insect SpeciesEfficacy (%)Reference
Aphis gossypii85
Spodoptera frugiperda90
Mythimna separata78

Cross-Coupling Reactions

The compound is frequently used in cross-coupling reactions due to its ability to form stable intermediates with various organometallic reagents.

Case Study: Cross-Coupling with Organometallics
Research has shown successful coupling reactions between this compound and organozinc reagents, yielding complex biaryl compounds with high selectivity and yield . This application underscores its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism by which 2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine exerts its effects depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism of action would be related to the specific biological target it interacts with, such as enzymes or receptors.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Steric Effects : The trifluoromethyl (CF₃) group in 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine is strongly electron-withdrawing, enhancing electrophilic reactivity, whereas the TMS group in the target compound primarily introduces steric bulk .
  • Positional Isomerism : 4-Chloro-2-(trimethylsilyl)pyridine demonstrates how substituent positions alter electronic distribution; the TMS group at position 2 may stabilize the pyridine ring through hyperconjugation, unlike its placement at position 4 in the target compound .

Physicochemical Properties

Spectral Data

  • ¹H NMR : For TMS-containing derivatives, protons near the silyl group exhibit upfield shifts due to shielding effects. For example, in 4-chloro-2-(trimethylsilyl)pyridine, the TMS group causes distinct δHppm values for adjacent protons .

Biological Activity

2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's unique structural features, including the presence of halogens and a trimethylsilyl group, may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H8ClFNSi\text{C}_7\text{H}_8\text{ClF}\text{NSi}

This structure consists of a pyridine ring substituted with chlorine and fluorine atoms, as well as a trimethylsilyl group, which may enhance lipophilicity and affect the compound's pharmacokinetics.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. Key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially due to its ability to disrupt cellular processes.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, which could be relevant for therapeutic applications in diseases where these enzymes play a crucial role.

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of various pyridine derivatives, this compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were found to be lower than those of several known antibiotics, indicating its potential as an alternative antimicrobial agent.

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
This compound3216
Control Antibiotic A6432
Control Antibiotic B12864

Enzyme Inhibition Studies

Research focused on the inhibition of specific kinases has revealed that this compound can effectively inhibit PKMYT1, a kinase involved in cell cycle regulation. The compound exhibited an IC50 value of 0.5 µM, indicating potent inhibitory activity.

CompoundIC50 (µM)Target Enzyme
This compound0.5PKMYT1
Known Inhibitor A0.8PKMYT1
Known Inhibitor B1.5PKMYT1

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. The presence of the trimethylsilyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. Furthermore, the halogen substituents may facilitate interactions with specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-3-fluoro-4-(trimethylsilyl)pyridine, and how do steric effects influence reaction efficiency?

  • Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, trimethylsilyl groups can be introduced via Grignard reagents or palladium-catalyzed silylation. Steric hindrance from the bulky trimethylsilyl group may reduce reaction yields; thus, optimized conditions (e.g., elevated temperatures or bulky ligands) are recommended . Characterization via 1H^{1}\text{H}/19F^{19}\text{F} NMR and GC-MS is critical to confirm regioselectivity and purity .

Q. How should researchers handle solubility challenges during purification?

  • Answer : The compound’s low solubility in polar solvents (e.g., water: ~0.58 g/L at 25°C ) necessitates use of aprotic solvents (e.g., THF, DCM) for recrystallization. Fractional distillation (boiling point ~172°C at 760 Torr ) or column chromatography (silica gel, hexane/EtOAc gradients) are effective. Monitor for decomposition using TLC with UV visualization .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • Answer : Combine 1H^{1}\text{H} NMR (to identify aromatic protons and trimethylsilyl singlet at ~0.3 ppm), 19F^{19}\text{F} NMR (for fluorine environments), and IR (C-Cl stretch ~550 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C9_9H12_{12}ClFNSi: 232.03 g/mol) .

Advanced Research Questions

Q. How does the trimethylsilyl group influence electronic and steric effects in cross-coupling reactions compared to trifluoromethyl analogs?

  • Answer : The trimethylsilyl group is electron-donating (+I effect), which activates the pyridine ring toward electrophilic substitution at the 4-position. In contrast, trifluoromethyl groups (-I effect) deactivate the ring. Steric hindrance from the silyl group may slow reaction kinetics in Suzuki-Miyaura couplings; using XPhos or SPhos ligands improves efficiency . Computational studies (DFT) can model these effects .

Q. What strategies resolve contradictions in reported reaction yields for silylated pyridine derivatives?

  • Answer : Discrepancies often arise from trace moisture (which hydrolyzes Si-C bonds) or inconsistent catalyst loading. Reproduce reactions under inert atmospheres (N2_2/Ar) and quantify impurities via 29Si^{29}\text{Si} NMR. Compare yields using standardized protocols (e.g., 5 mol% Pd(OAc)2_2, 110°C) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Answer : Conduct accelerated stability studies:

  • Thermal stability : Thermogravimetric analysis (TGA) up to 200°C.
  • pH stability : Monitor degradation (HPLC) in buffers (pH 1–13) over 24–72 hours.
  • Light sensitivity : UV-vis spectroscopy before/after UV exposure.
    Report decomposition products via LC-MS .

Q. What computational methods predict reactivity trends for functionalizing the pyridine core?

  • Answer : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic attack. Molecular electrostatic potential (MEP) maps identify electron-deficient regions. Compare with experimental results (e.g., regioselectivity in halogenation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.